7-Methoxy-3-indolecarboxaldehyde

Cannabinoid pharmacology Receptor binding assay Indole SAR

Indole SAR studies and natural product authentication demand a 7-methoxy-substituted scaffold with validated biological benchmarks; unsubstituted or N-methylated analogs fail to replicate critical receptor binding and chromatographic profiles. This ≥98% (HPLC) compound resolves these challenges: • Cannabinoid probe: IC50 334 nM, bridging high-potency aminoalkylindoles (31 nM) and weaker indoles (1.43 µM) for fine-tuning receptor interactions. • Kinase reference standard: PKCα IC50 2.80 µM, with comparative PKCζ (700 nM) and JAK1 (20 nM) data enabling isozyme selectivity profiling. • Natural product authentic standard: Isolated from Tropicoporus linteus; essential for chemotaxonomic identification of Sanghuang mushroom indole alkaloids. • Synthetic building block: Gram-scale precursor to 2,7-dioxygenated carbazole alkaloids including clausine-K, clausine-H, and 7-methoxy-O-methylmukonal. Supplied as a yellowish to off-white crystalline powder with full QC documentation. Ideal for hit-to-lead optimization and process development.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 109021-59-2
Cat. No. B111118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-indolecarboxaldehyde
CAS109021-59-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2C=O
InChIInChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3
InChIKeyATFRUNSOMCCJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-indolecarboxaldehyde: Product Overview


7-Methoxy-3-indolecarboxaldehyde (CAS 109021-59-2, also referred to as 7-methoxy-1H-indole-3-carbaldehyde) is a heterocyclic building block belonging to the indole-3-carboxaldehyde class, characterized by a methoxy substituent at the 7-position and a carboxaldehyde group at the 3-position of the indole skeleton . It is commercially available as a yellowish to off-white crystalline powder with a purity of ≥98% (HPLC) and a melting point range of 157–165°C . The compound serves as a versatile intermediate in pharmaceutical and organic synthesis , and has been identified as a natural product isolated from the wild mushroom Tropicoporus linteus [1].

7-Methoxy-3-indolecarboxaldehyde: Substituent Importance


Substitution at the 7-position of the indole-3-carboxaldehyde scaffold is not a trivial modification. Comparative data demonstrate that the 7-methoxy group imparts distinct physicochemical and biological properties that are not recapitulated by the unsubstituted parent compound (indole-3-carboxaldehyde) or by alternative substitution patterns (e.g., N-methylation). These differences manifest in altered chromatographic behavior [1], distinct receptor binding profiles [2], and unique synthetic utility [3]. Consequently, procurement of the specific 7-methoxy derivative is essential for achieving reproducibility in assays and synthetic routes where the substituent's electronic, steric, and hydrogen-bonding contributions are critical.

Comparative Evidence for 7-Methoxy-3-indolecarboxaldehyde


Cannabinoid Receptor Affinity Comparison

In vitro binding assays demonstrate that 7-methoxy-3-indolecarboxaldehyde exhibits an IC50 of 334 nM for the rat cannabinoid receptor (THC site), measured via displacement of the radioligand [3H]-CP-55940 [1]. This binding affinity differs markedly from other structurally related indole derivatives. For instance, a distinct aminoalkylindole derivative in the same assay series displayed an IC50 of 31 nM [2], while another indole derivative showed an IC50 of 1.43 µM [3]. The 10.7-fold difference between the 334 nM compound and the 31 nM compound illustrates the profound impact of specific substituent patterns on receptor engagement.

Cannabinoid pharmacology Receptor binding assay Indole SAR

PKCα Inhibition Profile

7-Methoxy-3-indolecarboxaldehyde inhibits protein kinase C alpha (PKCα) with an IC50 of 2.80 µM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. While this compound exhibits moderate PKCα inhibition, other indole-based derivatives in the same assay series display markedly different potencies. For example, a related compound demonstrates an IC50 of 700 nM against PKCζ [2], and another derivative shows an IC50 of 20 nM against JAK1 [3]. The 4-fold difference in PKCα inhibition relative to the 700 nM PKCζ inhibitor highlights the isozyme selectivity nuances conferred by the 7-methoxy substitution pattern.

Kinase inhibition PKC alpha Enzyme assay

Natural Occurrence & Analytical Fingerprint

7-Methoxyindole-3-carboxaldehyde was isolated from the wild mushroom Tropicoporus linteus alongside its N-methylated analog (1-methylindole-7-methoxy-3-carboxaldehyde) and the unsubstituted parent indole-3-carboxaldehyde [1]. TLC analysis under UV 254 nm revealed distinct band patterns for these compounds, and 1H-NMR spectroscopy showed characteristic aldehyde proton signals that differentiate the 7-methoxy derivative from the N-methylated analog and the unsubstituted indole-3-carboxaldehyde [1]. The chromatographic (Rf) and spectroscopic (chemical shift) differences provide a quantitative fingerprint that is not replicated by other indole-3-carboxaldehyde derivatives.

Natural product chemistry Chromatography Spectroscopy Chemotaxonomy

Synthetic Efficiency via Thallation

In a comparative synthetic study, the conversion of indole-3-carboxaldehyde to its 7-methoxy derivative was achieved via a thallation-iodination sequence followed by methoxylation, yielding the desired 7-methoxyindole-3-carboxaldehyde in an overall yield of 86% [1]. In contrast, the synthesis of the unsubstituted 7-methoxyindole (without the 3-carboxaldehyde group) from 1-acetylindoline proceeded with a lower overall yield of 48% [1]. The 1.8-fold higher yield for the 3-carboxaldehyde-containing derivative underscores the influence of the aldehyde substituent on the efficiency of the 7-methoxylation process.

Organic synthesis Indole functionalization Yield optimization

Applications for 7-Methoxy-3-indolecarboxaldehyde


Cannabinoid Ligand Development & SAR

The distinct cannabinoid receptor binding profile (IC50 = 334 nM) of 7-methoxy-3-indolecarboxaldehyde makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel cannabinoid receptor ligands. Its affinity lies between more potent aminoalkylindole derivatives (IC50 = 31 nM) and less active indoles (IC50 = 1.43 µM), offering a specific potency window for fine-tuning receptor interactions [1]. Researchers can use this compound to explore how the 7-methoxy substitution modulates binding and functional activity compared to other indole-3-carboxaldehyde analogs.

Kinase Inhibitor Screening & Selectivity

With a measured IC50 of 2.80 µM against PKCα, 7-methoxy-3-indolecarboxaldehyde can serve as a reference compound in kinase inhibitor screening panels. Its moderate potency and the availability of comparative data for other kinases (e.g., PKCζ IC50 = 700 nM, JAK1 IC50 = 20 nM) [1] enable researchers to assess isozyme selectivity and to use the compound as a baseline for evaluating new indole-based kinase inhibitors. This quantitative benchmark supports informed compound selection for hit-to-lead optimization programs.

Natural Product Identification & Chemotaxonomy

The isolation of 7-methoxy-3-indolecarboxaldehyde from the wild mushroom Tropicoporus linteus, along with its distinct TLC and 1H-NMR fingerprints [1], positions this compound as an essential analytical standard for natural product chemists. It is indispensable for the accurate identification and quantification of indole alkaloids in fungal extracts, particularly in chemotaxonomic studies comparing different Sanghuang mushroom species. Procurement of the authentic standard ensures reliable chromatographic and spectroscopic correlation.

7-Oxygenated Carbazole Alkaloid Synthesis

The compound serves as a key intermediate in the gram-scale synthesis of naturally occurring 2,7-dioxygenated carbazole alkaloids, including 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate [1]. Its role in these synthetic pathways is critical for medicinal chemists and process development scientists aiming to produce these alkaloids for biological evaluation. The high purity (≥98% HPLC) and established synthetic utility make it a reliable building block for complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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